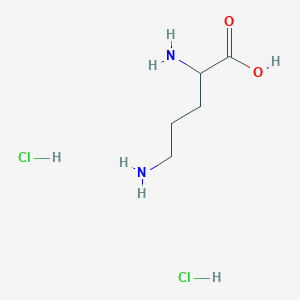

DL-Ornithine dihydrochloride

Descripción general

Descripción

DL-Ornithine dihydrochloride is a synthetic derivative of the amino acid ornithine, which plays a crucial role in the urea cycle. This compound is often used in biochemical research and has applications in various fields such as medicine, nutrition, and industrial processes. It is known for its ability to facilitate the disposal of excess nitrogen in the body and serves as a precursor for other important compounds like citrulline and arginine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Ornithine dihydrochloride can be synthesized through the condensation of 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile . The reaction conditions typically involve the use of sodium ethylate as a base and subsequent acid hydrolysis to yield DL-ornithine, which is then isolated as the dihydrochloride salt.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving L-arginine in water, adding crown ether and calcium hydroxide, and then stirring while heating. Choline is added to the reaction mixture, followed by cooling to precipitate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: DL-Ornithine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form polyamines such as putrescine.

Substitution: It can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Keto acids.

Reduction: Polyamines like putrescine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

DL-Ornithine dihydrochloride plays a significant role in pharmacology, particularly in the treatment of metabolic disorders and as a nutritional supplement.

1.1. Nutritional Supplementation

- Role in Ammonia Metabolism : DL-Ornithine is crucial in the urea cycle, facilitating the conversion of ammonia into urea for excretion. This property makes it beneficial for individuals with liver dysfunction or those undergoing intensive exercise regimens, as it helps manage ammonia levels in the body .

- Athletic Performance : Research indicates that DL-Ornithine supplementation may enhance athletic performance by reducing exercise-induced fatigue and improving recovery times. A study demonstrated that ingestion of L-ornithine hydrochloride did not significantly improve performance metrics but did increase plasma ammonia buffering capacity during and after exercise .

1.2. Clinical Uses

- Hepatic Encephalopathy : DL-Ornithine is used to treat hepatic encephalopathy, a condition characterized by altered mental status due to liver failure. Its ability to reduce ammonia levels supports cognitive function in affected patients .

Research Applications

This compound has been utilized in various research contexts, particularly in dosimetry and taste preference studies.

2.1. EPR Dosimetry

- Electron Spin Resonance (ESR) : this compound has been investigated as a material for EPR dosimetry, which measures radiation exposure. The compound's rods demonstrated a reliable response to gamma radiation, showing an increase in EPR signal intensity with higher absorbed doses. This characteristic allows for precise dosimetric applications ranging from 0.5 to 50 kGy .

2.2. Taste Preference Studies

- Enhancement of Taste Perception : Recent studies have shown that L-ornithine can enhance preferences for sweet and salty tastes without imparting its own flavor at low concentrations. This finding suggests potential applications in food science and flavor enhancement .

Table 1: Summary of this compound Applications

Case Study 1: EPR Dosimetry Using DL-Ornithine

In a study conducted on DL-ornithine hydrochloride rods, researchers established that these rods could serve as effective dosimeters due to their predictable EPR signal response under irradiation conditions. The study highlighted the stability of the EPR signal over various doses, making it suitable for clinical and environmental dosimetry applications .

Case Study 2: Impact on Exercise Performance

A randomized crossover trial involving healthy young adults assessed the effects of L-ornithine hydrochloride on exercise performance during incremental cycling tests. While performance metrics showed no significant improvement, the study noted elevated plasma ammonia levels post-exercise with ornithine supplementation, indicating its role in ammonia metabolism during physical exertion .

Mecanismo De Acción

DL-Ornithine dihydrochloride exerts its effects primarily through its role in the urea cycle. It facilitates the disposal of excess nitrogen by converting it into urea, which is then excreted from the body. The compound is metabolized to citrulline and arginine, which are crucial for various physiological processes. It also stimulates the release of growth hormone and supports immune function .

Comparación Con Compuestos Similares

L-Ornithine: A naturally occurring form of ornithine with similar functions but different stereochemistry.

L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.

Citrulline: A precursor to arginine and involved in the urea cycle.

Uniqueness: DL-Ornithine dihydrochloride is unique due to its synthetic nature and the presence of both D- and L-forms of ornithine. This racemic mixture allows for a broader range of applications and interactions compared to its naturally occurring counterparts .

Actividad Biológica

DL-Ornithine dihydrochloride is a non-proteinogenic amino acid that plays a significant role in various biological processes, particularly in the urea cycle and polyamine synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Overview of this compound

DL-Ornithine is an isomeric form of ornithine, which is critical for the disposal of excess nitrogen in the body. It is produced during the urea cycle from arginine through the action of arginase. Ornithine serves as a precursor for several important compounds, including citrulline and polyamines such as putrescine and spermine, which are vital for cell growth and function .

- Urea Cycle : Ornithine plays a pivotal role in the urea cycle, facilitating the conversion of ammonia to urea for excretion. This process is crucial for maintaining nitrogen balance in the body .

- Polyamine Synthesis : Through ornithine decarboxylase activity, ornithine is converted into polyamines, which are essential for cellular functions including DNA replication and cell proliferation .

- Growth Hormone Release : L-Ornithine has been suggested to stimulate the release of growth hormone (GH), which may enhance muscle mass and recovery post-exercise .

1. Exercise Performance and Fatigue

Research indicates that L-ornithine supplementation can reduce exercise-induced fatigue. A study involving healthy participants demonstrated that oral administration of L-ornithine improved energy efficiency during exercise and enhanced ammonia excretion, suggesting an antifatigue effect .

2. Stress Reduction

A double-blind study showed that L-ornithine supplementation significantly decreased serum cortisol levels, which are associated with stress responses. Participants reported improvements in mood and sleep quality after 8 weeks of supplementation .

3. Hepatic Encephalopathy

L-Ornithine L-aspartate (LOLA), a derivative of ornithine, has been used effectively in treating hepatic encephalopathy, a condition characterized by impaired liver function leading to neurological disturbances. LOLA helps reduce ammonia levels in the blood, thereby alleviating symptoms associated with liver dysfunction .

Case Studies

Case Study 1: Exercise Fatigue

In a controlled trial with athletes, subjects supplemented with DL-ornithine showed a marked reduction in perceived fatigue levels during high-intensity workouts compared to placebo groups. The study highlighted ornithine's role in enhancing recovery times and overall performance metrics.

Case Study 2: Stress Management

Another study focused on individuals experiencing chronic stress found that those taking L-ornithine reported lower anxiety levels and improved sleep quality over an 8-week period, correlating with reduced cortisol/DHEA-S ratios in serum samples .

Safety and Side Effects

DL-Ornithine is generally considered safe when taken at recommended doses; however, potential side effects may include gastrointestinal discomfort or allergic reactions in sensitive individuals. Long-term safety data remain limited, necessitating caution in prolonged use.

Propiedades

IUPAC Name |

2,5-diaminopentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBAVEGDXFHRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.